molecular formula C29H22O2 B10871684 2-benzyl-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione

2-benzyl-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione

Cat. No.: B10871684
M. Wt: 402.5 g/mol
InChI Key: KEUXENBEHDDXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE is a complex organic compound that features both benzhydryl and benzyl groups attached to an indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE typically involves multi-step organic reactions. One possible route could involve the alkylation of an indene-dione precursor with benzhydryl and benzyl halides under basic conditions. The reaction conditions might include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions might be possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties or as a precursor to pharmaceutical compounds.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE: can be compared with other indene-dione derivatives, such as:

Uniqueness

The uniqueness of 2-BENZHYDRYL-2-BENZYL-1H-INDENE-1,3(2H)-DIONE lies in its dual benzhydryl and benzyl substitutions, which might confer distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C29H22O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-benzhydryl-2-benzylindene-1,3-dione

InChI

InChI=1S/C29H22O2/c30-27-24-18-10-11-19-25(24)28(31)29(27,20-21-12-4-1-5-13-21)26(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26H,20H2

InChI Key

KEUXENBEHDDXFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.